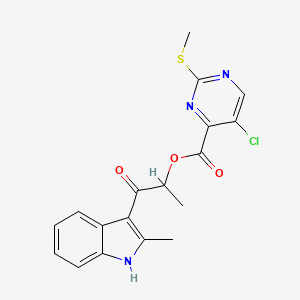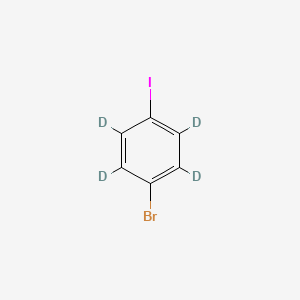
1-Bromo-2,3,5,6-tetradeuterio-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3,5,6-tetradeuterio-4-iodobenzene is a chemical compound that exhibits a unique combination of deuterium substitution and halogenation, resulting in a highly specialized and valuable molecular structure . This compound has the molecular formula C6D4BrI and a molecular weight of 282.90443 .
Synthesis Analysis
In one laboratory route to 1-bromo-4-iodobenzene, 4-bromoaniline is treated with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to form 1-bromo-4-iodobenzene . Another synthesis method involves the reaction of peralkylated 2,3,4,5-tetracarba-mdo-hexaboranes with boron tribromide, BBr3, via selective exchange of the alkyl substituent in the 6-position to give the corresponding new 6-bromo derivatives .Molecular Structure Analysis
The molecular structure of 1-Bromo-2,3,5,6-tetradeuterio-4-iodobenzene is characterized by a benzene ring with four deuterium atoms strategically placed on it, enhancing its stability and isotopic purity . The incorporation of bromine and iodine atoms further augments its versatility .Chemical Reactions Analysis
Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling . Therefore, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .Applications De Recherche Scientifique
Ring Expansion and Alumacycle Formation
One study describes the treatment of 1-bromo-2,3,4,5-tetraethylalumole with 3-hexyne, leading to the production of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This process demonstrates the use of bromo-substituted compounds in complex ring expansion reactions, providing insights into the synthesis of novel organometallic compounds (Agou et al., 2015).
Synthesis of Valuable Organic Intermediates
Another application involves the synthesis of 1,2-dibromobenzenes, which serve as precursors for various organic transformations. These methods offer access to synthetically valuable compounds through regioselective bromination and halogen/metal exchange reactions (Diemer, Leroux, & Colobert, 2011).
Solvent-free Synthesis of Triazines
N-halosulfonamides have been used as catalysts for the synthesis of 3,5,6-trisubstituted-1,2,4-triazines from acid hydrazides, ammonium acetate, and dicarbonyl compounds. This highlights the role of bromine-containing catalysts in facilitating solvent-free organic reactions (Ghorbani‐Vaghei et al., 2015).
Osmium Complexes with Bromobenzene
Research into the reaction of osmium compounds with bromobenzene has led to the formation of novel monocarbollide complexes of osmium. These studies contribute to our understanding of the interactions between transition metals and aromatic halides, with potential implications for catalysis and organometallic chemistry (Ellis et al., 2000).
Halogenation of Polyalkylbenzenes
The use of N-Bromosuccinimide (NBS) and p-toluenesulfonic acid as catalysts for the ring halogenation of polyalkylbenzenes demonstrates another aspect of bromine's utility in organic synthesis. These methodologies enable the preparation of halogenated aromatic compounds, which are key intermediates in the synthesis of various organic products (Bovonsombat & Mcnelis, 1993).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-2,3,5,6-tetradeuterio-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4H/i1D,2D,3D,4D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCUXODGPMAHRL-RHQRLBAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Br)[2H])[2H])I)[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,5,6-tetradeuterio-4-iodobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

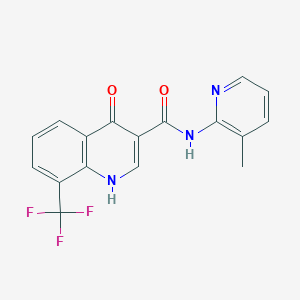
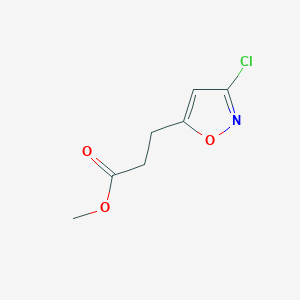
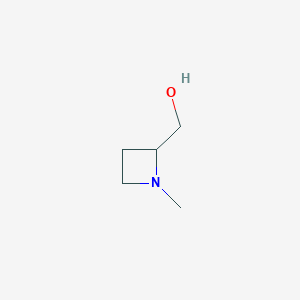
![N-[[4-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2904251.png)
![Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B2904253.png)
![(1R,6R)-7-Azabicyclo[4.2.0]octane](/img/structure/B2904254.png)

![2-[[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2904256.png)

![2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2904262.png)
![2-Cyclopropyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2904264.png)

![{[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B2904267.png)
